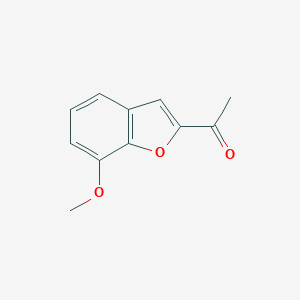
2-Acetyl-7-methoxybenzofuran
Overview
Description
2-Acetyl-7-methoxybenzofuran is an organic compound with the molecular formula C11H10O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an acetyl group at the second position and a methoxy group at the seventh position of the benzofuran ring.
Mechanism of Action
Mode of Action
It has been used as a reagent for the preparation of 2-ethylbenzofuran derivatives, which are potent human uric acid transporter 1 (hurat1) inhibitors . This suggests that 2-Acetyl-7-methoxybenzofuran may interact with its targets to inhibit their function, but the exact mechanism remains to be elucidated.
Result of Action
It has been mentioned that this compound has potent inhibitory activity against methicillin-resistant staphylococcus aureus and other bacterial species . It also inhibits the growth of endophytic fungus in plants .
Biochemical Analysis
Biochemical Properties
2-Acetyl-7-methoxybenzofuran is a building block that has been used as a reagent for the preparation of 2-ethylbenzofuran derivatives . These derivatives are used as potent human uric acid transporter 1 (hURAT1) inhibitors . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
This compound has been found to have potent inhibitory activity against methicillin-resistant Staphylococcus aureus and other bacterial species . It also inhibits the growth of endophytic fungus in plants . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are not mentioned in the available literature.
Molecular Mechanism
This compound binds to the 16S ribosomal RNA, which inhibits protein synthesis and cell division . It also shows potent inhibitory activity against methicillin-resistant Staphylococcus aureus, as well as other bacterial species . This antibiotic binds to the 16S ribosomal RNA, inhibiting protein synthesis and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-7-methoxybenzofuran typically involves the reaction of 2-acetyl-7-methoxybenzoic acid with acetic anhydride. The reaction proceeds through the formation of a carboxylic acid intermediate, which subsequently forms an anhydride. This reaction is usually carried out in an aqueous medium and is completed within a few minutes. The product is then purified by column chromatography to obtain a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-7-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetyl-7-methoxybenzofuran has been studied for its potential medicinal uses, including anti-inflammatory, antioxidant, and anti-tumor properties. It has shown promise in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, it has been explored for its potential use in treating neurological disorders like Alzheimer’s and Parkinson’s diseases.
In the field of chemistry, this compound is used as a reagent for the preparation of other benzofuran derivatives. It is also a key intermediate in the synthesis of compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
2-Acetylbenzofuran: Lacks the methoxy group at the seventh position, which may influence its biological activity.
7-Methoxybenzofuran:
Uniqueness: 2-Acetyl-7-methoxybenzofuran is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility as a building block in organic synthesis and its potential as a therapeutic agent .
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUMFANQVPWPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195674 | |
| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-52-9 | |
| Record name | 1-(7-Methoxy-2-benzofuranyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 7-methoxy-2-benzofuranyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-acetyl-7-methoxybenzofuran's α-glucosidase inhibitory activity?
A1: α-Glucosidase is an enzyme involved in carbohydrate digestion, breaking down complex sugars into glucose. Inhibiting this enzyme can help regulate blood sugar levels, making this compound a potential candidate for developing new antidiabetic drugs. []
Q2: How potent is this compound as an α-glucosidase inhibitor compared to other compounds identified in the same study?
A2: Research indicates that this compound exhibited potent inhibitory activity against α-glucosidase with an IC50 value of 1.1 μg/mL. This activity was significantly stronger than that of 5-hydroxy-2-methoxynaphtho[9–c]furan-1,4-dione (compound 4 in the study), which had an IC50 value of 5.7 μg/mL. [] This suggests that this compound might be a more promising lead compound for further investigation in the context of α-glucosidase inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



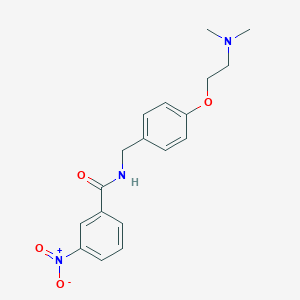
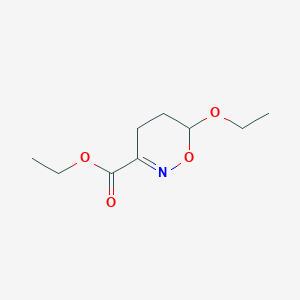
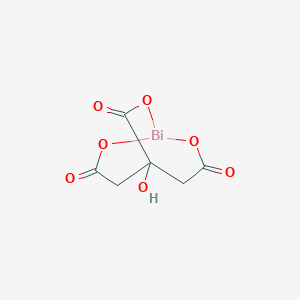
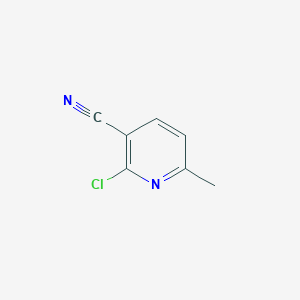
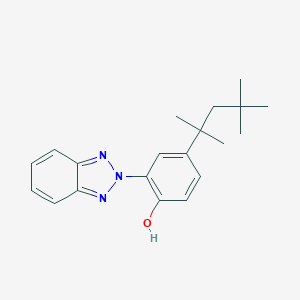

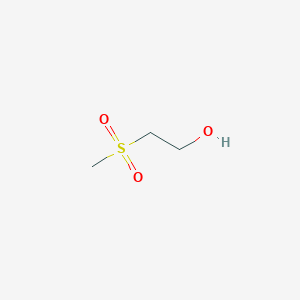


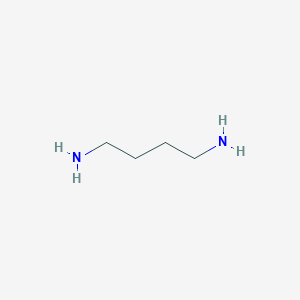
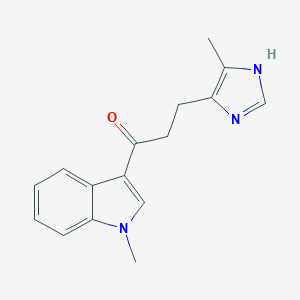
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
![2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane](/img/structure/B46691.png)
